AhR agonist 2 EC50 of 0.03 nM – Potency Differential Versus Tapinarof and L-Kynurenine in AhR Activation Assays
AhR agonist 2 (Compound 12a) demonstrates an EC50 of 0.03 nM for AhR activation, representing a 433-fold increase in potency compared to the FDA-approved topical AhR agonist Tapinarof (EC50 = 13 nM) [1] [2]. The endogenous AhR ligand L-Kynurenine requires concentrations in the high micromolar range to achieve comparable receptor activation, corresponding to an approximately 100,000-fold potency differential [3]. The structure-activity relationship study that identified 12a as the most active compound in the triazolopyridine series directly compared 24 synthesized derivatives, with 12a exhibiting the lowest EC50 value among all tested compounds [1].
| Evidence Dimension | AhR activation potency (EC50) |
|---|---|
| Target Compound Data | 0.03 nM (30 pM) |
| Comparator Or Baseline | Tapinarof: 13 nM; L-Kynurenine: >3 μM (estimated from physiological activation range) |
| Quantified Difference | 433-fold more potent than Tapinarof; ~100,000-fold more potent than L-Kynurenine |
| Conditions | Luciferase reporter gene assay in human recombinant HepG2-Lucia AhR cells, 24 hr incubation |
Why This Matters
This potency differential determines the working concentration range required for in vitro assays and directly impacts compound consumption and cost-per-experiment calculations.
- [1] Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. European Journal of Medicinal Chemistry, 2022, 231: 114122. PMID: 35123295. View Source
- [2] Tapinarof (Benvitimod) EC50 data. IUPHAR/BPS Guide to Pharmacology. Ligand Activity: AhR agonist EC50 = 13 nM (HepG2-Lucia reporter assay). View Source
- [3] Opitz CA, et al. An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor. Nature, 2011, 478(7368): 197-203. View Source
